N-(3-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with fluoroethyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the fluorophenylmethyl group: This can be done through a nucleophilic substitution reaction using 3-fluorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine
- 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-2-amine
Uniqueness
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. The presence of both fluoroethyl and fluorophenyl groups can enhance its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15F2N3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3/c1-10-9-18(6-5-14)17-13(10)16-8-11-3-2-4-12(15)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,16,17) |
InChI Key |
NOYWSCYVBIJYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)F)CCF |
Origin of Product |
United States |
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